![molecular formula C14H21N5O4 B2634710 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010876-72-8](/img/structure/B2634710.png)
3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex heterocyclic organic compound with notable applications in various scientific fields. This compound features a purine core, a structure found in many biologically significant molecules such as DNA and RNA, suggesting its potential importance in biochemical research and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available purine derivatives. Key steps may include alkylation, cyclization, and functional group transformations under specific temperature and pressure conditions, often requiring catalysts or protective groups to yield the final product.
Industrial Production Methods: : Industrial production may leverage optimized synthetic routes with scalable reaction conditions. Continuous flow chemistry techniques and automated synthesis could be employed to ensure consistent quality and yield while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: : This compound may undergo a variety of reactions, including but not limited to:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Removal of oxygen functionalities or addition of hydrogen.
Substitution: : Replacement of one functional group with another.
Cyclization: : Formation of ring structures from linear precursors.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Standard organic solvents like methanol, dichloromethane, and acetonitrile may be employed under controlled temperatures ranging from -78°C to 150°C.
Major Products Formed: : Depending on the specific reactions, products can range from hydroxylated derivatives to completely new heterocyclic frameworks. The exact nature of these products depends heavily on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione finds utility in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Potential roles in studying enzyme-substrate interactions and as a mimic of natural purines.
Medicine: : Potential pharmacological applications, particularly in the design of antiviral or anticancer agents given its structural similarity to bioactive purines.
Industry: : Use in materials science for developing new polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The compound’s mechanism of action would likely involve its interaction with molecular targets such as nucleic acids or proteins. It may act by inhibiting or mimicking natural substrates of enzymes, thus disrupting normal biological pathways. Specific pathways involved could include DNA/RNA synthesis, cellular respiration, or signal transduction processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, such as 7,9-dimethyl-1,3-dihydro-2H-purine-2,6-dione, 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione showcases unique functional groups and structural nuances that enhance its reactivity and specificity in chemical reactions. This uniqueness translates to broader applications in scientific research and industry.
Hope that satisfies your curiosity! Want to explore any specific aspect further?
Propiedades
IUPAC Name |
2,6-bis(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-16-11-10(12(20)19(14(16)21)7-9-23-3)18-5-4-17(6-8-22-2)13(18)15-11/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUSOYPRRQRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
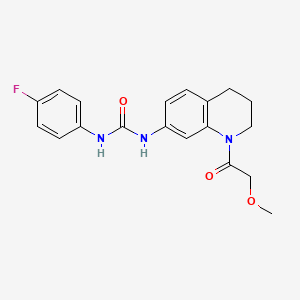
![6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2634630.png)
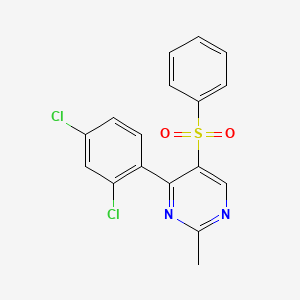
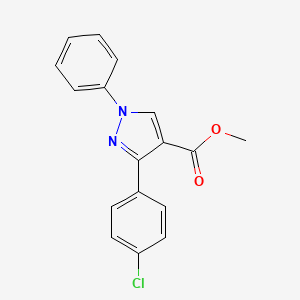
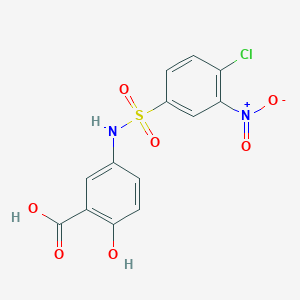
![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)
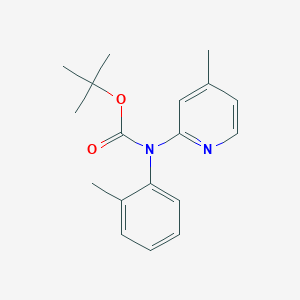
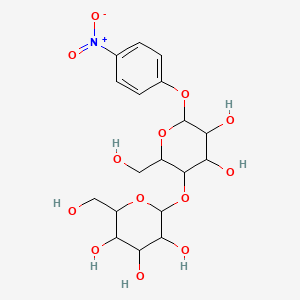
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)
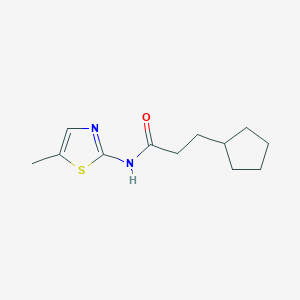
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)
![1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2634649.png)
